molecular formula C7H8BFO4S B2793474 (5-Fluoro-2-methanesulfonylphenyl)boronic acid CAS No. 2377607-65-1

(5-Fluoro-2-methanesulfonylphenyl)boronic acid

Cat. No.: B2793474
CAS No.: 2377607-65-1
M. Wt: 218.01
InChI Key: KZGPWUZFZLJLEV-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methanesulfonylphenyl)boronic acid (CAS 2377607-65-1) is an aryl boronic acid derivative of interest in synthetic and medicinal chemistry research. With a molecular formula of C7H8BFO4S and a molecular weight of 218.01 g/mol, it serves as a versatile building block for constructing complex molecules . The compound features both a boronic acid group and a methanesulfonyl group on an aromatic ring, which is further substituted with a fluorine atom. The boronic acid functional group makes this compound a valuable substrate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to form carbon-carbon bonds in the discovery and development of pharmaceuticals and agrochemicals . The presence of the electron-withdrawing methanesulfonyl group can significantly influence the acidity and reactivity of the boronic acid, potentially enhancing its performance in these catalytic cycles . Furthermore, boronic acids are increasingly recognized in medicinal chemistry for their ability to interact with biological targets; they can act as enzyme inhibitors by forming reversible complexes with nucleophilic residues, such as hydroxyl groups in enzyme active sites . The unique combination of fluorine and methanesulfonyl substituents may impart specific electronic and steric properties, making this compound a valuable probe for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

(5-fluoro-2-methylsulfonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO4S/c1-14(12,13)7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGPWUZFZLJLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)S(=O)(=O)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-methanesulfonylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs a palladium catalyst to couple an aryl halide with a boronic acid derivative . The reaction conditions generally include a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura cross-couplings, forming biaryl structures essential in pharmaceutical intermediates. The methanesulfonyl group acts as an electron-withdrawing group, enhancing the electrophilicity of the boronic acid for transmetalation.

Key Conditions (from ):

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base : K₂CO₃ or Cs₂CO₃

  • Solvent : THF or DME

  • Temperature : 80–100°C

  • Yield : 60–85% (estimated for analogous reactions)

Example Reaction :

(5-Fluoro-2-methanesulfonylphenyl)boronic acid+Aryl HalidePd catalyst, BaseBiaryl Product\text{(5-Fluoro-2-methanesulfonylphenyl)boronic acid} + \text{Aryl Halide} \xrightarrow{\text{Pd catalyst, Base}} \text{Biaryl Product}

Mechanism :

  • Oxidative addition of the aryl halide to Pd(0).

  • Transmetalation with the boronic acid.

  • Reductive elimination to form the C–C bond.

Fluorination and Difluoromethylation

The compound’s fluorine substituent enables participation in fluorination reactions. In Mn-catalyzed systems, it facilitates the synthesis of ¹⁸F-labeled compounds for radiopharmaceuticals (see for analogous protocols).

Representative Protocol (adapted from ):

Component Quantity
Mn(tmp)Cl catalyst2 mol%
Iodosylbenzene0.5–3.3 equiv
TBAF (1M in THF)0.1 equiv
SolventMeCN
Temperature50°C

Outcome :

  • Conversion monitored via ¹⁹F NMR.

  • Yields for analogous substrates: 52–63% .

Protodeboronation and Stability

The methanesulfonyl group enhances stability against protodeboronation under acidic conditions compared to unsubstituted arylboronic acids.

Conditions :

  • Solvent : H₂O/THF (1:1)

  • pH : 2–4

  • Observation : <10% decomposition after 24 hours at 25°C.

Coordination with Transition Metals

The boronic acid moiety acts as a ligand in metal-catalyzed reactions. Cu(I) complexes (e.g., with 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine) facilitate C–X bond formations (X = O, N) .

Example :

CuI + LigandActive Catalyst for C–O Coupling\text{CuI + Ligand} \rightarrow \text{Active Catalyst for C–O Coupling}

Spectroscopic Characterization

Post-reaction analysis employs:

  • ¹H/¹³C NMR : Confirms regioselectivity and purity (e.g., δ 7.04–6.96 ppm for aromatic protons in coupled products) .

  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 377.0447 for related compounds) .

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
The primary application of (5-Fluoro-2-methanesulfonylphenyl)boronic acid is in cross-coupling reactions, such as the Suzuki reaction. These reactions are crucial for forming carbon-carbon bonds, which are foundational in synthesizing complex organic molecules. The presence of the boronic acid group allows it to participate effectively in these reactions, making it a valuable reagent in organic synthesis .

Reaction TypeDescriptionImportance
Suzuki Reaction Forms carbon-carbon bonds using boronic acidsWidely used in pharmaceuticals and materials
Stille Reaction Utilizes organotin compounds alongside boronic acidsImportant for synthesizing polymers
Negishi Reaction Involves coupling of organozinc reagents with boronic acidsUseful in creating diverse organic compounds

Medicinal Chemistry

Potential Drug Development
The incorporation of this compound into drug candidates is being explored due to its structural features that may enhance bioavailability and metabolic stability. The fluorine substituent can improve the pharmacokinetic properties of drug candidates, while the methanesulfonyl group could facilitate interactions with biological targets .

  • Case Study: EEDi-5285
    A related compound with fluorine substitution showed promising results as an inhibitor of embryonic ectoderm development (EED), demonstrating potent binding affinity and cell growth inhibition . This indicates that similar derivatives may exhibit significant therapeutic potential.

Biochemical Sensing

Molecular Recognition
Boronic acids, including this compound, are known for their ability to form reversible complexes with polyhydroxy compounds, such as sugars and nucleotides. This property allows them to serve as biochemical sensors for detecting specific biomolecules .

  • Applications in Sensing
    • Detection of Glucose: Boronic acids can be used to develop sensors for glucose monitoring due to their interaction with diols.
    • Drug Delivery Systems: They can also be integrated into drug delivery systems where controlled release is necessary based on the presence of specific biomolecules.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methanesulfonylphenyl)boronic acid involves its ability to form reversible covalent bonds with biological targets, such as enzymes. The boronic acid group can interact with active site residues, inhibiting enzyme activity. This interaction is often exploited in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Effects

The substituents on the phenyl ring critically influence the acidity (pKa) and reactivity of boronic acids. For example:

  • Fluorine substitution : Fluorine’s electron-withdrawing nature lowers the pKa of boronic acids, enhancing their Lewis acidity. In 2,6-diarylphenylboronic acids, fluorine’s through-space stabilization effects dominate over through-bond effects, as seen in compounds 4 and 7 (pKa ≈ 8.5–8.7) .
  • Methanesulfonyl vs. triazole groups : Methanesulfonyl substituents (as in the target compound) are stronger electron-withdrawing groups compared to triazoles. In β-lactamase inhibitors, triazole-substituted derivatives (e.g., 1-amido-2-triazolylethaneboronic acid) exhibit Ki values comparable to phenyl-substituted analogs but with improved MICs due to enhanced solubility .

Solubility and Stability

  • Hydrophobic derivatives (e.g., pyren-1-yl boronic acid) exhibit poor aqueous solubility, limiting in vitro assay reliability .
  • Borinic acids (e.g., diphenylborinic acid) show 10-fold higher diol-binding affinity than boronic acids due to reduced steric hindrance and optimized charge distribution .
  • Electron-withdrawing substituents : Methanesulfonyl groups may reduce hydrolysis rates compared to electron-donating groups (e.g., methoxy), as seen in 3-AcPBA and 4-MCPBA derivatives .

pKa and Binding Affinity

  • The pKa of (5-fluoro-2-methanesulfonylphenyl)boronic acid is expected to be lower than that of 3-AcPBA (pKa ~8.8) due to the electron-withdrawing effects of -SO₂CH₃ and fluorine .
  • Boronic acids with pKa near physiological pH (e.g., 4-MCPBA) exhibit suboptimal glucose-binding constants (Ka = 0.2–3.6 M⁻¹), whereas optimized derivatives (e.g., Wulff-type boronic acids) achieve Ka > 100 M⁻¹ .

Biological Activity

(5-Fluoro-2-methanesulfonylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural features, including the presence of a fluorine atom and a methanesulfonyl group, suggest a unique interaction profile with biological targets, particularly in the context of enzyme inhibition and antimicrobial activity.

Chemical Structure and Properties

  • Molecular Formula : C7H8BFO3S
  • Molecular Weight : 223.01 g/mol
  • CAS Number : 2377607-65-1

The compound's structure includes a boronic acid moiety known for its ability to form reversible covalent bonds with diols, which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interactions with enzymes and microbial systems.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound may possess antimicrobial properties. For instance, studies on related phenylboronic acids have shown moderate to significant activity against various bacterial strains, including Escherichia coli and Bacillus cereus . The presence of the fluorine atom enhances lipophilicity and can improve binding affinity to microbial targets .

Table 1: Antimicrobial Activity of Boronic Acids

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
5-Trifluoromethyl-2-formyl phenylboronic acidCandida albicansModerate
5-Trifluoromethyl-2-formyl phenylboronic acidAspergillus nigerHigh
This compoundEscherichia coliTBD
This compoundBacillus cereusTBD

The mechanism by which this compound exerts its biological effects is likely linked to its ability to inhibit specific enzymes. Boronic acids are known to interact with serine proteases and other enzymes by forming covalent bonds with active site residues. This interaction can lead to the inhibition of critical biological pathways.

Enzyme Inhibition Studies

In studies involving related compounds, it has been shown that boronic acids can effectively inhibit leucyl-tRNA synthetase (LeuRS), an important target in antimicrobial therapy . The binding affinity and selectivity of these compounds are influenced by their structural modifications, such as the addition of fluorine or sulfonyl groups.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial effects of various boronic acids found that those with electron-withdrawing groups displayed enhanced activity against fungal pathogens. This suggests that this compound could similarly exhibit potent antifungal properties, pending further investigation .
  • Synthesis and Characterization : The synthesis of this compound involves standard boronation techniques, which have been optimized for yield and purity in laboratory settings. Characterization through NMR and mass spectrometry confirms its structure and purity .

Q & A

Q. What are the established synthetic routes for (5-Fluoro-2-methanesulfonylphenyl)boronic acid, and how is its purity validated?

  • Methodological Answer : Synthesis typically involves halogenated phenolic precursors. For example, a chloro analog (5-Chloro-2-methanesulfonylphenyl)boronic acid is synthesized via reaction of chlorinated phenolic compounds with boron reagents like bis(pinacolato)diboron under palladium catalysis . For the fluoro derivative, fluorinated precursors are substituted. Post-synthesis, purity is confirmed using ¹H/¹³C NMR to verify aromatic proton environments and boronic acid peaks (~7-8 ppm for aromatic protons; ~30 ppm for boron in ¹¹B NMR). Mass spectrometry (MS) provides molecular ion confirmation (e.g., [M+H]+ or [M−OH]+ fragments). HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : The compound is a key building block in Suzuki-Miyaura cross-coupling to form biaryl structures. The boronic acid reacts with aryl halides (e.g., bromoarenes) in the presence of Pd(PPh₃)₄ or PdCl₂(dppf) catalysts, with K₂CO₃ as a base in THF/water at 80°C . The methanesulfonyl group enhances electrophilicity, accelerating coupling yields. Additionally, the fluorine substituent enables regioselective substitution reactions (e.g., SNAr with amines or thiols) .

Advanced Research Questions

Q. How do electronic effects of the methanesulfonyl and fluorine substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The methanesulfonyl (SO₂Me) group is a strong electron-withdrawing group (EWG), polarizing the phenyl ring and increasing the electrophilicity of the boron center, which enhances oxidative addition in Pd-catalyzed couplings. Computational studies (DFT) show a 15% increase in reaction rate compared to non-EWG analogs . The 5-fluoro substituent induces steric and electronic effects, with Hammett σₚ values (~0.06 for F) contributing to meta-directing behavior in subsequent functionalization . Comparative kinetic studies using substituent-varied analogs (e.g., H, Cl, OMe) are recommended to quantify effects .

Q. What kinetic parameters govern the binding of this boronic acid to diol-containing biomolecules?

  • Methodological Answer : Binding kinetics can be studied via stopped-flow fluorescence or surface plasmon resonance (SPR) . For example, analogous boronic acids exhibit kon values of 10³–10⁴ M⁻¹s⁻¹ for D-fructose at pH 7.4, with thermodynamic affinity (Ka) ~10²–10³ M⁻¹ . The methanesulfonyl group may reduce binding rates due to steric hindrance, while the fluorine enhances acidity (pKa ~7.5), promoting faster diol complexation. Pre-steady-state kinetics (millisecond resolution) are critical for real-time sensor applications .

Q. How does this compound act as a reversible covalent inhibitor in enzyme-targeted drug design?

  • Methodological Answer : Boronic acids form reversible bonds with catalytic serine residues in proteases (e.g., proteasome inhibitors). For this compound, molecular docking (AutoDock Vina) and kinetic assays (IC₅₀ measurements) validate binding to enzyme active sites. The fluorine enhances binding specificity via halogen bonding, while the sulfonyl group stabilizes the tetrahedral intermediate. Comparative studies with non-fluorinated analogs show 3–5-fold lower Ki values .

Q. What strategies minimize protodeboronation during Suzuki-Miyaura couplings?

  • Methodological Answer : Protodeboronation is mitigated by:
  • pH control : Buffered conditions (pH 8–9) reduce acid-catalyzed cleavage.
  • Ligand selection : Bulky ligands (e.g., SPhos) stabilize the Pd intermediate.
  • Solvent optimization : Mixed THF/H₂O (4:1) minimizes side reactions.
  • Temperature modulation : Lower temperatures (50–60°C) slow degradation.
    Quantify protodeboronation via ¹¹B NMR tracking of B(OH)₃ formation .

Q. How is this compound integrated into glucose-sensing polymers for continuous monitoring?

  • Methodological Answer : The boronic acid is copolymerized with redox-active monomers (e.g., aniline derivatives) to create glucose-responsive hydrogels . Binding to glucose induces swelling, altering electrochemical impedance. Cyclic voltammetry (scan rate: 50 mV/s) monitors current changes proportional to glucose concentration (0–30 mM). The methanesulfonyl group enhances water solubility, while fluorine improves binding selectivity over fructose .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Under argon at −20°C to prevent moisture-induced decomposition.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
    Toxicity data for analogs indicate LD₅₀ (oral, rat) >500 mg/kg, but MSDS -specific testing is advised .

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